1,6,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of this compound involves multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Molecular Structure Analysis
The molecular structure of this compound is a key fragment of diverse range of alkaloids and bioactive molecules . It is an important structural motif of various natural products and therapeutic lead compounds .Chemical Reactions Analysis
The chemical reactions of this compound involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies . This involves direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) in the presence of cooxidants like H2O2, TBHP, etc .Physical and Chemical Properties Analysis
The molecular weight of this compound is 174.2820 . More detailed physical and chemical properties are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Synthesis Applications
1,2,3,4-Tetrahydroisoquinoline derivatives serve as crucial intermediates in the synthesis of complex molecules. For instance, these compounds have been utilized in the synthesis of lamellarin U and lamellarin G trimethyl ether, highlighting their importance in the creation of molecules with potential biological activities (Liermann & Opatz, 2008). Moreover, the palladium-catalyzed iminoannulation of internal alkynes has been employed to generate a wide variety of isoquinoline derivatives, indicating their versatility in heterocyclic chemistry (Roesch, Zhang, & Larock, 2001).
Biological Activity
Tetrahydroisoquinoline derivatives have been studied for their potential in therapeutic applications, including anticancer and cardiovascular activities. Despite some derivatives showing no significant activities in preliminary screenings, their synthesis and evaluation continue, underscoring the ongoing interest in their biological potential (Vomero & Chimenti, 1976). Additionally, these compounds have been explored for their beta-adrenergic and antiaggregatory activities, further exemplifying their potential in drug development (Miller, Bossart, Mayo, & Feller, 1980).
Anticancer Research
The synthesis and evaluation of methoxy-indolo[2,1-a]isoquinolines for their anticancer activity demonstrate the significant role tetrahydroisoquinoline derivatives play in the search for novel anticancer agents. These efforts highlight the compound's utility in developing new therapeutic options against various cancer types (Ambros, Angerer, & Wiegrebe, 1988).
Zukünftige Richtungen
The future directions for 1,6,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline could involve further exploration of its biological activities and potential therapeutic applications . Additionally, the development of novel THIQ analogs with potent biological activity could be a promising area of research .
Wirkmechanismus
are a class of compounds that have been studied for their potential biological activities. They are known to interact with various targets in the body, including receptors and enzymes, which can lead to changes in cellular function . The specific mode of action would depend on the particular structure of the tetrahydroisoquinoline, including the presence and position of functional groups .
The biochemical pathways affected by tetrahydroisoquinolines can also vary widely. Some tetrahydroisoquinolines have been found to affect neurotransmitter systems, while others may interact with metabolic pathways .
In terms of pharmacokinetics, tetrahydroisoquinolines, like other small organic molecules, are likely to be absorbed, distributed, metabolized, and excreted by the body. The specific ADME properties would depend on factors such as the compound’s structure and the route of administration .
The action of tetrahydroisoquinolines can result in a variety of molecular and cellular effects, depending on the specific targets and pathways they interact with .
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of tetrahydroisoquinolines .
Eigenschaften
IUPAC Name |
1,6,8-trimethyl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-8-6-9(2)12-10(3)13-5-4-11(12)7-8/h6-7,10,13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSKMNBDQAEPER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=C(C=C2CCN1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247906-62-2 |
Source
|
Record name | 1,6,8-trimethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.